molecular formula C13H8Cl3NO B14013494 2,3,6-Trichloro-n-phenylbenzamide CAS No. 33986-33-3

2,3,6-Trichloro-n-phenylbenzamide

Cat. No.: B14013494
CAS No.: 33986-33-3
M. Wt: 300.6 g/mol
InChI Key: JDXGOODVENRQEN-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-n-phenylbenzamide is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-n-phenylbenzamide typically involves the chlorination of benzamide derivatives. One common method is the reaction of 2,3,6-trichlorobenzoyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-n-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzamides, carboxylic acids, and various amine derivatives .

Scientific Research Applications

2,3,6-Trichloro-n-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-n-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • 2,3,6-Trichloro-N-methyl-N-phenylbenzamide
  • 2,4,6-Trichloro-N-ethyl-N-phenylbenzamide
  • 2-chloro-5-nitro-N-phenylbenzamide

Comparison: 2,3,6-Trichloro-n-phenylbenzamide is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

33986-33-3

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2,3,6-trichloro-N-phenylbenzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-7-10(15)12(16)11(9)13(18)17-8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

JDXGOODVENRQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2Cl)Cl)Cl

Origin of Product

United States

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